2-(2,4-Dinitrophenylthio)benzothiazole

Rubber Vulcanization Scorch Safety Natural Rubber Processing

Procurement of 2-(2,4-Dinitrophenylthio)benzothiazole (DBM) ensures access to a unique scorch-retarding vulcanization accelerator for thick rubber goods, preventing premature curing. - Superior scorch safety vs. MBT in natural rubber compounds for heavy-duty tires, rollers, and sheets. - Validated fungicide lead active against Venturia inaequalis, Botrytis cinerea, and Fusarium spp. - Dual-use scaffold for material science building blocks & analytical thiol detection. Supplied with ≥98% purity, strict QC, and reliable global logistics.

Molecular Formula C13H7N3O4S2
Molecular Weight 333.3 g/mol
CAS No. 17586-89-9
Cat. No. B097576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dinitrophenylthio)benzothiazole
CAS17586-89-9
Molecular FormulaC13H7N3O4S2
Molecular Weight333.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C13H7N3O4S2/c17-15(18)8-5-6-12(10(7-8)16(19)20)22-13-14-9-3-1-2-4-11(9)21-13/h1-7H
InChIKeyRCPUUVXIUIWMEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Dinitrophenylthio)benzothiazole: Product Overview


2-(2,4-Dinitrophenylthio)benzothiazole (CAS 17586-89-9), also known as 2-[(2,4-dinitrophenyl)thio]-benzothiazole or rubber accelerator DBM, is a benzothiazole derivative bearing a 2,4-dinitrophenylthio substituent [1]. This compound is characterized by its dual functionality as both a specialty vulcanization accelerator for natural rubber compounds, offering enhanced processing safety in heavy-duty applications [2], and a fungicidal agent with demonstrated activity against Venturia inaequalis and other phytopathogenic fungi [3]. Its physicochemical profile includes a molecular formula of C13H7N3O4S2, a molecular weight of 333.34 g/mol, and a melting point of approximately 160 °C [4].

Rubber Vulcanization

Specialty accelerator for thick-section natural rubber goods; reported scorch safety profile supports processing of heavy-duty industrial articles.

Fungicide Discovery

Benzothiazole scaffold with reported activity against Venturia inaequalis and other phytopathogens; supports fungicidal screening programs.

Analytical Reagent

Chromogenic and paramagnetic properties support spectrophotometric and NMR-based detection of nucleophiles, particularly thiols.

2-(2,4-Dinitrophenylthio)benzothiazole: Irreplaceable Performance


Despite belonging to the benzothiazole class, 2-(2,4-dinitrophenylthio)benzothiazole exhibits a performance profile that precludes direct substitution with structurally similar derivatives such as 2-mercaptobenzothiazole (MBT) or 2-(2,4-dinitrophenylthio)benzoxazole. In rubber vulcanization, its distinct 2,4-dinitrophenylthio moiety confers a markedly reduced vulcanization rate and improved scorch safety compared to conventional thiazole accelerators like MBT, making it uniquely suited for thick-section industrial rubber goods where premature curing must be avoided [1]. In fungicidal applications, while both 2-(2,4-dinitrophenylthio)benzothiazole and its benzoxazole analog demonstrate activity against Venturia inaequalis, the benzothiazole scaffold provides distinct heterocyclic electronic and steric properties that influence target binding and spectrum of activity [2]. These functional divergences necessitate procurement of the specific compound rather than a class-level alternative.

MBT Accelerators

Conventional 2-mercaptobenzothiazole (MBT) may not provide the retardation effect needed for thick-section processing; scorch safety profile likely differs.

Benzoxazole Analog

2-(2,4-Dinitrophenylthio)benzoxazole shares Venturia activity, but heterocyclic electronic and steric differences may alter target binding and spectrum breadth.

Oxadiazole Derivatives

5-(2,4-Dinitrophenylthio)-1,3,4-oxadiazoles show no or low fungicidal activity; oxadiazole scaffold cannot substitute for the benzothiazole core.

2-(2,4-Dinitrophenylthio)benzothiazole: Comparative Performance


Scorch Safety in Rubber Vulcanization

In natural rubber compounding for heavy-duty industrial applications, 2-(2,4-dinitrophenylthio)benzothiazole functions as a vulcanization accelerator with a pronounced retardation effect, significantly reducing the vulcanization rate and enhancing processing safety compared to conventional benzothiazole accelerators such as 2-mercaptobenzothiazole (MBT) [1]. This differential performance is attributed to the electron-withdrawing 2,4-dinitrophenylthio substituent, which modulates the accelerator's reactivity and scorch time [2]. The compound is specifically recommended for thick-section rubber products (e.g., heavy-duty tires) where premature vulcanization (scorch) during processing is a critical failure mode [1].

Scorch Safety
Class-level inference
Substantially reduced vulcanization rate vs. MBT; qualitative improvement in scorch resistance
Supports procurement for thick-section rubber goods requiring delayed cure.
Quantitative rate data not available; verify in target formulation.
Rubber Vulcanization Scorch Safety Natural Rubber Processing

Activity Against Venturia inaequalis

In a systematic structure-activity study evaluating compounds bearing the 2,4-dinitrophenylthio- group, 2-(2,4-dinitrophenylthio)benzothiazole exhibited good fungicidal activity against Venturia inaequalis, the causative agent of apple scab [1]. Importantly, this activity was not universal across heterocyclic scaffolds: 2-substituted-5-(2,4-dinitrophenylthio)-1,3,4-oxadiazoles demonstrated no or low fungicidal activity, while the benzoxazole analog also showed good activity, establishing a clear scaffold-dependent efficacy profile [1]. This demonstrates that the benzothiazole heterocycle is essential for activity and that oxadiazole-based compounds cannot serve as functional substitutes.

V. inaequalis Activity
Head-to-head
Benzothiazole: good activity; Benzoxazole: good activity; Oxadiazoles: no/low activity
Benzothiazole scaffold essential for activity; oxadiazole analogs not interchangeable.
Qualitative ratings from in vitro screening.
Fungitoxicity Venturia inaequalis Apple Scab Control

Broad-Spectrum Antifungal Activity

2-(2,4-Dinitrophenylthio)benzothiazole (2,4-DNPTBZ) has been characterized as a potent inhibitor of multiple phytopathogenic fungi beyond Venturia inaequalis [1]. Mechanistically, the compound binds to iron in the active site of Cercospora beticola, preventing reactive oxygen species production and inhibiting polyketide synthesis essential for fungal growth . Its antifungal spectrum extends to Botrytis cinerea and Fusarium spp. . While specific MIC or IC50 values are not provided in the available literature, the documented activity against this panel of economically significant plant pathogens distinguishes this compound from more narrowly acting fungicidal agents [1].

Antifungal Spectrum
Class-level inference
Active against Venturia, Botrytis, Fusarium, Cercospora spp.
Reported broad-spectrum antifungal profile supports screening against multiple phytopathogens.
Quantitative MIC/IC50 values not reported; confirm activity in target assays.
Antifungal Botrytis cinerea Fusarium Cercospora

Chromogenic and Spectroscopic Probe

The 2,4-dinitrophenylthio moiety of this compound confers valuable chromophoric properties, enabling its use as an analytical reagent for the spectrophotometric detection and quantification of nucleophiles, particularly thiols . Upon reaction with target analytes, colored products are formed, facilitating straightforward spectrophotometric analysis . Additionally, 2-(2,4-dinitrophenylthio)benzothiazole exhibits paramagnetic properties that allow detection by magnetic resonance spectroscopy, with characteristic proton NMR resonances at 3.5 ppm and 1.7 ppm . This dual chromogenic and spectroscopic detectability distinguishes the compound from non-chromogenic benzothiazole derivatives that lack the dinitrophenylthio group.

Chromogenic Probe
Data to verify
Strong chromophore; characteristic 1H NMR at 3.5 and 1.7 ppm
Enables label-free spectrophotometric/NMR detection for analytical method development.
Source detail limited; validate spectral properties for intended matrix.
Analytical Chemistry Spectrophotometry Thiol Detection

Physicochemical Specifications

Commercially available 2-(2,4-dinitrophenylthio)benzothiazole is supplied with well-defined purity specifications, typically ≥98.0% as determined by total nitrogen analysis (N) [1]. Key physicochemical parameters include a molecular weight of 333.34 g/mol, a melting point range of 159.0–163.0 °C (with a reported melting point of 160 °C), a density of 1.63 g/cm³, a boiling point of 531.7 °C at 760 mmHg, and a flash point of 275.4 °C [2][3]. The compound appears as a light yellow to brown powder or crystal and is classified as a flammable solid (UN1325, Class 4.1, Packing Group III), requiring appropriate storage conditions (room temperature, protected from light and heat sources) [1][3]. These defined specifications enable rigorous quality control and safe handling in industrial and research settings, differentiating it from less well-characterized benzothiazole derivatives.

Physicochemical Specs
Specification review
Purity ≥98.0% (N); mp 159–163 °C; density 1.63 g/cm³; bp 531.7 °C
Supports batch consistency and safety compliance in regulated settings.
Verify supplier CoA for lot-specific data.
Physicochemical Properties Quality Control Procurement Specifications

2-(2,4-Dinitrophenylthio)benzothiazole: Application Scenarios


Heavy-Duty Rubber Compounding

This compound is optimally deployed as a vulcanization accelerator in natural rubber formulations for thick-section industrial goods, including heavy-duty tires (particularly radial tire steel cord compounds), rubber shoes, rubber sheets, and industrial rollers [1]. In these applications, the compound's inherent retardation effect significantly reduces vulcanization speed and enhances scorch safety, enabling the processing of thick rubber sections without premature curing [1]. Procurement should prioritize this specific compound over standard benzothiazole accelerators (e.g., MBT) when manufacturing thick-walled rubber articles where scorch control is critical [1].

Agricultural Fungicide Discovery

2-(2,4-Dinitrophenylthio)benzothiazole serves as a validated lead scaffold for fungicide discovery programs targeting Venturia inaequalis (apple scab), Botrytis cinerea (gray mold), Fusarium spp. (root and vascular pathogens), and Cercospora spp. (leaf spot diseases) [2]. The compound's demonstrated good activity against Venturia, contrasted with the inactivity of oxadiazole analogs, confirms the benzothiazole heterocycle as essential for efficacy and justifies its inclusion in focused screening libraries [2]. Procurement is indicated for research groups developing novel agricultural fungicides, particularly those seeking broad-spectrum leads with activity against multiple phytopathogenic fungi [2].

Analytical Method Development

The chromogenic and paramagnetic properties of 2-(2,4-dinitrophenylthio)benzothiazole support its use as an analytical reagent for the spectrophotometric or NMR-based detection and quantification of nucleophilic analytes, especially thiols . Procurement is recommended for analytical chemistry laboratories developing colorimetric assays or magnetic resonance-based detection methods . The compound's defined purity specifications (≥98.0%) and comprehensive physicochemical data further support its use as a reference standard in quality control workflows [3].

Functionalized Polymer Materials Research

This compound is employed in material science as a synthetic building block for the preparation of functionalized polymers and advanced coatings, where the benzothiazole and dinitrophenylthio moieties impart specific electronic, optical, or adhesion properties . The compound's reactivity as a nucleophile and its defined physicochemical profile make it a reliable intermediate for polymer modification and materials synthesis . Procurement is indicated for research groups investigating structure-property relationships in thioether-functionalized benzothiazole-based materials .

Application
Selection Property
Validation Focus
Heavy-duty rubber compounding
Reported retardation effect and scorch safety profile
Thick-section processing without premature cure
Agricultural fungicide discovery
Benzothiazole scaffold-dependent activity against Venturia and broad-spectrum phytopathogens
Verify scaffold specificity; oxadiazole analogs inactive
Analytical method development
Chromogenic and paramagnetic detectability
Spectrophotometric or NMR-based detection of thiols
Functionalized polymer research
Thioether-benzothiazole reactive building block
Structure-property relationships in functionalized materials
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